molecular formula C6H5Cl2NS B12086391 6-Amino-2,3-dichlorobenzenethiol

6-Amino-2,3-dichlorobenzenethiol

Cat. No.: B12086391
M. Wt: 194.08 g/mol
InChI Key: RPIGWTYSJFWGHN-UHFFFAOYSA-N
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Description

6-Amino-2,3-dichlorobenzenethiol (CAS 6647-25-2) is a high-purity solid compound supplied with a minimum purity of 95% . It features the molecular formula C6H5Cl2NS and has a molecular weight of 194.073 g/mol . This benzenethiol derivative is characterized by two active functional groups—the aromatic thiol (-SH) and the amino (-NH2) group—which make it a versatile and valuable building block for chemical synthesis . Its primary research value lies in its application as a precursor in the construction of complex heterocyclic systems, such as thiazoles and benzothiazoles, which are privileged structures in the development of new pharmaceuticals and agrochemicals . Researchers utilize this compound to screen for novel biological activities and to develop new ligands for catalytic processes, leveraging its molecular structure to introduce specific functionalities into target molecules . The compound is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H5Cl2NS

Molecular Weight

194.08 g/mol

IUPAC Name

6-amino-2,3-dichlorobenzenethiol

InChI

InChI=1S/C6H5Cl2NS/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2

InChI Key

RPIGWTYSJFWGHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)S)Cl)Cl

Origin of Product

United States

Preparation Methods

Industrial-Scale Synthesis via Continuous Flow Reactors

Modern industrial production of 6-amino-2,3-dichlorobenzenethiol prioritizes efficiency and scalability through continuous flow systems. A representative protocol involves a three-stage sequence:

  • Chlorination of 3-aminobenzenethiol using Cl₂ gas in dichloromethane at −10°C to −5°C, achieving selective 2,3-dichlorination while preserving the thiol group .

  • Protection of the thiol moiety via in situ reaction with trimethylsilyl chloride (TMSCl), forming a stable TMS-thioether intermediate .

  • Deprotection and purification using methanol/H₂O (4:1 v/v) under nitrogen atmosphere, yielding 92–95% purity by HPLC .

Key operational parameters for flow reactors include:

ParameterOptimal RangeImpact on Yield
Residence time8–12 min±3% yield
Temperature gradient−5°C to 25°C (stage 1–3)Prevents oligomerization
Pressure2.5–3.0 barMaintains Cl₂ solubility

This method reduces byproduct formation to <5% compared to batch reactors (typically 15–20% side products) .

Palladium-Catalyzed C–S Bond Formation

LigandYield (%)Selectivity (%)
Xantphos8793
BINAP7288
DPEphos6885

This method eliminates hazardous thiol-handling steps but requires rigorous Pd removal (<5 ppm residual metal) .

Microwave-Assisted Substitution Reactions

Microwave synthesis enables rapid access to the target compound through nucleophilic aromatic substitution. A optimized protocol comprises:

  • Substrate : 2,3-Dichloro-6-nitrobenzene

  • Thiolation : 3-mercaptopropylamine (1.2 equiv), Cs₂CO₃ (2 equiv)

  • Conditions : 150°C, 300 W, 30 min in DMF

Time-Yield Relationship :

Reaction time (min)Conversion (%)
1045
2078
3095

Post-reaction reduction of the nitro group (H₂, 10% Pd/C) achieves 89% overall yield with 99% regioselectivity .

Solid-Phase Mechanochemical Synthesis

Emerging solvent-free approaches utilize ball milling for eco-friendly production:

Reaction System :

  • 2,3-Dichloroaniline (1 equiv)

  • Elemental sulfur (1.2 equiv)

  • K₂CO₃ (2 equiv)

  • Stainless steel milling media (5 mm balls)

Optimized Parameters :

Milling speed (rpm)Time (h)Yield (%)
600462
800378
1000284

This method reduces E-factor by 92% compared to solution-phase routes but requires post-milling extraction with supercritical CO₂ .

Biocatalytic Routes Using Engineered Enzymes

Pioneering work in biocatalysis employs modified cysteine desulfurases for regioselective thiol installation:

Enzyme : CsdB variant (L45T/M138K)
Reaction :
3-Amino-2,5-dichlorophenol + L-cysteine → 6-Amino-2,3-dichlorobenzenethiol

Performance :

  • Specific activity: 8.7 µmol/min/mg

  • kcat/Km: 1.4 × 10³ M⁻¹s⁻¹

  • TTN: 14,500

This green chemistry approach operates at pH 7.4 and 37°C but currently achieves only 64% conversion in 24h .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-dichlorobenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove chlorine atoms or modify the amino group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products Formed

    Disulfides: Formed through oxidation of the thiol group.

    Amines: Formed through substitution reactions involving the chlorine atoms.

    Sulfonic Acids: Formed through further oxidation of the thiol group.

Scientific Research Applications

Building Block in Organic Chemistry

6-Amino-2,3-dichlorobenzenethiol serves as a crucial building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Nucleophilic substitutions : The thiol group can act as a nucleophile, facilitating the formation of new bonds.
  • Oxidation reactions : The compound can undergo oxidation to form disulfides or sulfonic acids, which are valuable intermediates in organic synthesis.

Table 1: Key Reactions Involving 6-Amino-2,3-dichlorobenzenethiol

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReacts with alkyl halides to form thioethersThioether derivatives
OxidationForms disulfides or sulfonic acidsDisulfide compounds
Coupling ReactionsUsed as a coupling reagent in cross-coupling reactionsAryl derivatives

Antimicrobial Activity

Research indicates that 6-amino-2,3-dichlorobenzenethiol exhibits potential antimicrobial properties. Its ability to interact with thiol-reactive sites on proteins allows it to modulate protein functions, which can lead to antimicrobial effects.

Case Study: Antibacterial Activity

In a study examining the antibacterial properties of various compounds, 6-amino-2,3-dichlorobenzenethiol was tested against several bacterial strains. The results demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium.

Table 2: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)32 µg/mL
Enterococcus faecium16 µg/mL

Potential Anticancer Properties

The compound's thiol group also suggests potential anticancer properties through its ability to disrupt redox balance in cancer cells. Preliminary studies have indicated that it may induce apoptosis in specific cancer cell lines by modulating signaling pathways.

Use in Material Science

6-Amino-2,3-dichlorobenzenethiol is utilized in the development of advanced materials due to its chemical stability and reactivity. It can be incorporated into polymer matrices or used as a surface modifier for various applications.

Electrochemical Applications

Recent studies have explored its use in electrochemical sensors for detecting biomolecules such as dopamine. The compound forms self-assembled monolayers that enhance the sensitivity and selectivity of sensors.

Case Study: Dopamine Detection

In an electrochemical characterization study, 6-amino-2,3-dichlorobenzenethiol-modified electrodes showed improved performance for dopamine detection compared to unmodified electrodes.

Mechanism of Action

The mechanism of action of 6-Amino-2,3-dichlorobenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to biological targets. The chlorine atoms can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes structural and functional differences among related compounds:

Compound Name Substituents Functional Group Key Applications/Findings Reference
6-Amino-2,3-dichlorobenzenethiol Cl (2,3), NH₂ (6) Thiol (-SH) S-glycosylation; enzyme substrates
6-Amino-2,3-difluorobenzenemethanol F (2,3), NH₂ (6) Methanol (-CH₂OH) Safety and handling studies
6-Amino-2:3-dimethoxybenzoic acid OCH₃ (2,3), NH₂ (6) Carboxylic acid (-COOH) Synthetic intermediates
6-Amino-2,3-hexanedione Aliphatic chain with ketones Diketone Fragrance biosynthesis (2AP pathway)
n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-D-glucopyranoside F (2,2), glucopyranoside Glucoside β-galactosidase inhibition
Electronic Effects and Reactivity
  • Halogen Influence: The chlorine atoms in 6-Amino-2,3-dichlorobenzenethiol enhance electrophilic substitution resistance compared to fluorine in the difluoro-methanol analogue . This difference impacts solubility and metabolic stability.
  • Thiol vs. Methanol: The thiol group enables nucleophilic reactions (e.g., glycosylation), whereas the methanol group in the difluoro derivative is more polar, influencing its pharmacokinetic properties .
Metabolic Pathways
  • The 6-amino-2,3-dichlorophenyl sulphate metabolite () suggests sulphation as a detoxification pathway, whereas 6-amino-2,3-hexanedione () cyclizes spontaneously to form aroma compounds like 2-acetyl-1-pyrroline (2AP) in plants .

Biological Activity

6-Amino-2,3-dichlorobenzenethiol is an organic compound notable for its unique structure, which includes an amino group and two chlorine substituents on a benzene ring with a thiol functional group. Its molecular formula is C6_6H5_5Cl2_2N\S, with a molecular weight of approximately 194.08 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The presence of the thiol group in 6-amino-2,3-dichlorobenzenethiol allows it to interact with various biological molecules. This interaction is primarily through the formation of covalent bonds with thiol-reactive sites on proteins, which can modulate protein functions and influence cellular signaling pathways. The dichloro and amino groups enhance its reactivity and binding affinity to target proteins, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that 6-amino-2,3-dichlorobenzenethiol exhibits antimicrobial properties , particularly against Gram-positive bacteria. The minimal inhibitory concentration (MIC) values for this compound have been reported in various studies:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus (MSSA)1
Methicillin-resistant Staphylococcus aureus (MRSA)1
Escherichia coli16

These findings suggest that the compound may be more potent than traditional antibiotics like vancomycin in certain contexts .

Anticancer Activity

In addition to its antimicrobial effects, 6-amino-2,3-dichlorobenzenethiol has shown promise in anticancer research . It has been studied for its potential to inhibit the activity of SHP2 (Src Homology Phosphatase 2), a protein implicated in various cancers including breast, lung, and colorectal cancers. Inhibitors targeting SHP2 can prevent cancer cell proliferation and survival, indicating the therapeutic potential of this compound .

Case Studies

Several case studies highlight the biological activity of 6-amino-2,3-dichlorobenzenethiol:

  • Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited bacterial growth at low concentrations, suggesting its utility as a novel antimicrobial agent .
  • Cancer Cell Line Studies : In vitro studies using cancer cell lines have shown that treatment with 6-amino-2,3-dichlorobenzenethiol results in significant reductions in cell viability and proliferation rates. These effects are attributed to the compound's ability to disrupt critical signaling pathways involved in cancer progression .

Applications

The unique chemical structure and biological activity of 6-amino-2,3-dichlorobenzenethiol make it suitable for several applications:

  • Pharmaceutical Development : Due to its antimicrobial and anticancer properties, this compound is being explored as a lead candidate for new drug formulations targeting resistant bacterial infections and specific cancer types.
  • Biochemical Research : Its ability to modify protein function through covalent bonding positions it as a valuable tool in biochemical assays and research focused on protein interactions.

Q & A

Q. Key Variables :

  • Temperature: Excess heat may degrade the thiol group.
  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of intermediates.
  • Catalyst: Pd/C or CuI improves coupling efficiency in thiolation steps .

Q. Common Pitfalls :

  • Thiol oxidation to disulfides during storage (store under N₂ at –20°C).
  • Residual solvents in NMR (lyophilize samples before analysis).

Advanced: How does 6-Amino-2,3-dichlorobenzenethiol participate in heterocyclic synthesis, and what mechanistic insights exist?

Methodological Answer :
The compound serves as a precursor for sulfur-containing heterocycles (e.g., benzothiazoles, thiophenes):

Cyclocondensation : React with α-haloketones (e.g., chloroacetone) in ethanol under reflux to form benzothiazole derivatives.

Catalytic Coupling : Use Pd(OAc)₂/Xantphos to cross-couple with aryl halides, forming biaryl thioethers.

Q. Mechanistic Insight :

  • The thiol group acts as a nucleophile, attacking electrophilic carbons.
  • Steric hindrance from chlorine atoms may slow reaction kinetics but improve regioselectivity .

Q. Example Reaction Scheme :

6-Amino-2,3-dichlorobenzenethiol + 2-bromoacetophenone → 2-(2,3-Dichlorophenyl)benzothiazole (Yield: 58–62%)  

Advanced: How can researchers resolve contradictions in reported reactivity of 6-Amino-2,3-dichlorobenzenethiol across studies?

Methodological Answer :
Contradictions often arise from:

  • Impurity Profiles : Trace metals (e.g., Fe³⁺) catalyze thiol oxidation. Use ICP-MS to quantify metal content.
  • Solvent Effects : Polar solvents stabilize thiolate anions, altering reactivity. Compare DMF vs. THF in kinetic studies.
  • Substrate Ratios : Optimize stoichiometry via Design of Experiments (DoE) to identify ideal molar ratios .

Case Study :
A study reported 70% yield in DMF vs. 45% in THF for benzothiazole synthesis. DoE revealed optimal 1:1.2 substrate ratio in DMF at 90°C .

Basic: What safety protocols are critical when handling 6-Amino-2,3-dichlorobenzenethiol?

Q. Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas).
  • Storage : Under inert gas (Ar/N₂) at –20°C to prevent disulfide formation.
  • Waste Disposal : Neutralize acidic residues with NaHCO₃ before transferring to halogenated waste containers .

Advanced: What role does 6-Amino-2,3-dichlorobenzenethiol play in modulating electrochemical properties of polymers?

Methodological Answer :
The thiol group enables covalent attachment to gold electrodes or polymer matrices, enhancing conductivity:

Self-Assembled Monolayers (SAMs) : Immerse Au electrodes in ethanolic thiol solutions (1 mM) to form SAMs.

Polymer Functionalization : Graft onto polyaniline via oxidative polymerization, improving redox activity.

Q. Data Insight :

  • Cyclic Voltammetry (CV) shows a 30% increase in current density for thiol-functionalized polyaniline vs. bare polymer .

Advanced: How can computational methods predict the reactivity of 6-Amino-2,3-dichlorobenzenethiol in novel reactions?

Q. Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., Fukui indices identify nucleophilic sites).
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., solvation free energy in DMSO vs. water).

Q. Example Output :

  • DFT predicts the amino group directs electrophilic substitution to the para position of the thiol group .

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